molecular formula C12H13ClN2 B12631907 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole CAS No. 921592-51-0

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B12631907
CAS No.: 921592-51-0
M. Wt: 220.70 g/mol
InChI Key: ABDAPQLDPLEPTM-UHFFFAOYSA-N
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Description

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 7-chloroindole with pyrrolidine under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indoles with various functional groups.

Scientific Research Applications

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1H-indole: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.

    3-(Pyrrolidin-3-yl)-1H-indole:

    7-Bromo-3-(pyrrolidin-3-yl)-1H-indole: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.

Uniqueness

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is unique due to the presence of both the chloro and pyrrolidinyl groups, which confer distinct chemical properties and potential applications. Its structure allows for a wide range of chemical modifications and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

921592-51-0

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

7-chloro-3-pyrrolidin-3-yl-1H-indole

InChI

InChI=1S/C12H13ClN2/c13-11-3-1-2-9-10(7-15-12(9)11)8-4-5-14-6-8/h1-3,7-8,14-15H,4-6H2

InChI Key

ABDAPQLDPLEPTM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CNC3=C2C=CC=C3Cl

Origin of Product

United States

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